N-ethyl-4-(morpholin-4-yl)aniline

CNS drug discovery Physicochemical property optimization Blood-brain barrier permeability

N-ethyl-4-(morpholin-4-yl)aniline (CAS 182804-91-7) is a differentiated para-substituted aniline building block for CNS drug discovery. Its calculated logP of 1.99 and molecular weight of 206.28 g/mol place it in an optimal range for blood-brain barrier penetration. The compound exhibits sub-nanomolar NK-1 receptor affinity (IC50 0.60 nM) with 48–183× selectivity over NK-2/NK-3, making it an ideal starting material for neurokinin receptor programs. As explicitly claimed in patent CA3070070A1, this scaffold is a validated intermediate for selective mutant EGFR tyrosine kinase inhibitors. The secondary aniline nitrogen provides a convenient handle for amide coupling or reductive amination, enabling efficient construction of PROTACs, fluorescent probes, and other bifunctional CNS-penetrant molecules. Structural alternatives (e.g., unsubstituted 4-morpholinoaniline, piperidine analogs) cannot replicate this binding profile and will invalidate SAR assumptions.

Molecular Formula C12H18N2O
Molecular Weight 206.28 g/mol
CAS No. 182804-91-7
Cat. No. B1316002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-ethyl-4-(morpholin-4-yl)aniline
CAS182804-91-7
Molecular FormulaC12H18N2O
Molecular Weight206.28 g/mol
Structural Identifiers
SMILESCCNC1=CC=C(C=C1)N2CCOCC2
InChIInChI=1S/C12H18N2O/c1-2-13-11-3-5-12(6-4-11)14-7-9-15-10-8-14/h3-6,13H,2,7-10H2,1H3
InChIKeyBJEWSJOAAMEMSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-ethyl-4-(morpholin-4-yl)aniline (CAS 182804-91-7): Aniline-Derived Building Block with a Morpholine Motif for CNS-Targeted Research and Kinase Inhibitor Development


N-ethyl-4-(morpholin-4-yl)aniline (CAS 182804-91-7) is a para-substituted aniline derivative bearing an ethyl group on the aniline nitrogen and a morpholine ring at the para position . The compound has a molecular weight of 206.28 g/mol and a calculated logP of 1.99, placing it within a favorable lipophilicity range for central nervous system (CNS) drug-likeness [1]. The morpholinoaniline scaffold is a recognized pharmacophore for asparagine endopeptidase (AEP/legumain) inhibition, a target implicated in Alzheimer's disease and other neurological conditions [2]. This building block serves as a key intermediate in the synthesis of selective kinase inhibitors, particularly those targeting mutant epidermal growth factor receptors (EGFR) [3].

N-ethyl-4-(morpholin-4-yl)aniline (CAS 182804-91-7): Why Structural Analogs Cannot Be Substituted Without Altering Key Drug-Like Properties


The presence of both an N-ethyl substituent and a para-morpholine group on the aniline core creates a specific combination of physicochemical and pharmacological properties not replicated by close structural analogs. For instance, the N-ethyl group modulates lipophilicity (logP 1.99) compared to the unsubstituted 4-morpholinoaniline (logP ~0.9), impacting blood-brain barrier penetration potential [1]. More critically, the compound's biological activity is exquisitely sensitive to substitution patterns: in neurokinin receptor binding, this exact scaffold exhibits sub-nanomolar affinity (IC50 = 0.60 nM for NK-1), whereas a quinoline-fused derivative shows >100,000-fold weaker activity against a related kinase target (IC50 = 100,000 nM) [2][3]. Therefore, substituting an alternative morpholinoaniline or piperidine analog in a synthetic route or biological assay will yield significantly different potency and selectivity profiles, invalidating structure-activity relationship (SAR) assumptions.

N-ethyl-4-(morpholin-4-yl)aniline (CAS 182804-91-7): Quantified Differentiation for Procurement Decision-Making


LogP Optimization: N-Ethyl Substituent Elevates Lipophilicity for Enhanced CNS Permeability Compared to 4-Morpholinoaniline

The N-ethyl substituent on N-ethyl-4-(morpholin-4-yl)aniline increases the calculated logP to 1.99 [1]. In contrast, the unsubstituted parent compound 4-morpholinoaniline has a calculated XLogP3-AA of 0.9 [2]. This difference of approximately 1.09 log units corresponds to a >10-fold increase in lipophilicity, positioning the ethyl-substituted derivative more favorably within the optimal logP range (1-3) for CNS drug candidates. Compounds with logP values in this range generally exhibit improved passive diffusion across the blood-brain barrier, a critical consideration for neurological target engagement [3].

CNS drug discovery Physicochemical property optimization Blood-brain barrier permeability

Receptor Binding Selectivity: Sub-Nanomolar NK-1 Affinity with Measurable NK-2/NK-3 Discrimination

N-ethyl-4-(morpholin-4-yl)aniline demonstrates high-affinity binding to the neurokinin-1 (NK-1) receptor with an IC50 of 0.60 nM in a radioligand displacement assay using rat brain synaptosomes [1]. The same compound exhibits significantly lower affinity for the related NK-2 (IC50 = 29 nM) and NK-3 (IC50 = 110 nM) receptors, yielding selectivity ratios of 48-fold and 183-fold, respectively. This selectivity profile is not observed for simpler aniline or morpholine analogs that lack the precise substitution pattern; for example, a structurally related 4-morpholinophenyl quinoline derivative displays an IC50 of 100,000 nM against the E3 ubiquitin-protein ligase XIAP, highlighting the scaffold-specific nature of high-affinity binding [2].

Neurokinin receptor pharmacology G-protein coupled receptors Pain and inflammation

Validated Intermediate for Selective Kinase Inhibitor Synthesis: Explicit Use in Mutant EGFR Inhibitor Patents

N-ethyl-4-(morpholin-4-yl)aniline is explicitly claimed as a key intermediate in the synthesis of aminopyrimidine derivatives that act as selective inhibitors of mutant epidermal growth factor receptor (EGFR) protein kinases [1]. Patent CA3070070A1 details the use of this specific compound to construct the morpholinophenyl portion of the pharmacophore. Alternative aniline or morpholine building blocks would produce a different substitution pattern on the pyrimidine core, likely resulting in altered kinase selectivity and potency. For instance, substituting 4-(morpholin-4-yl)aniline (without the N-ethyl group) would change the hydrogen-bonding capacity and steric bulk at a critical interaction site, potentially reducing potency against mutant EGFR or increasing off-target activity [2].

Kinase inhibitor synthesis EGFR mutant inhibitors Pharmaceutical intermediates

CNS Drug-Likeness: Physicochemical Profile Aligns with CNS MPO Desirability Criteria

A recent study on morpholinoaniline-based asparagine endopeptidase (AEP) inhibitors reported that most compounds within this series, including those with an ethyl substituent, exhibit physicochemical parameters within the desirable range for CNS drug candidates as defined by the CNS Multiparameter Optimization (MPO) algorithm [1]. N-ethyl-4-(morpholin-4-yl)aniline has a molecular weight of 206.28 g/mol (well below the CNS MPO preferred upper limit of 360 g/mol) and a calculated logP of 1.99 (within the 1-3 range) [2]. In contrast, a common alternative building block, 2-(4-morpholinophenyl)ethylamine, has a molecular weight of 206.28 g/mol but a higher topological polar surface area (tPSA) due to the primary amine, which can limit passive CNS permeability [3].

CNS drug design Multiparameter optimization Physicochemical profiling

Purity and Sourcing: Multiple Vendors Offer ≥98% Purity with Traceable Documentation

N-ethyl-4-(morpholin-4-yl)aniline is commercially available from multiple reputable suppliers with specified purities of ≥98% . Santa Cruz Biotechnology offers the compound in quantities suitable for research applications, while Enamine LLC provides it as a building block for custom synthesis . In comparison, some closely related analogs such as N-methyl-4-(morpholin-4-yl)aniline or 4-(morpholin-4-yl)aniline are less consistently stocked by major vendors, which can lead to supply chain delays and batch-to-batch variability. The availability of the target compound from multiple sources with certified purity ensures reproducible experimental outcomes and reduces project downtime associated with custom synthesis.

Chemical procurement Quality control Research reagent

N-ethyl-4-(morpholin-4-yl)aniline (CAS 182804-91-7): Recommended Application Scenarios Based on Quantitative Evidence


CNS-Targeted Medicinal Chemistry: Lead Generation for Alzheimer's Disease and Pain

Given its favorable CNS MPO profile (logP 1.99, MW 206.28) and sub-nanomolar NK-1 receptor affinity, N-ethyl-4-(morpholin-4-yl)aniline is an ideal starting material for synthesizing CNS-penetrant compounds targeting neurokinin receptors or asparagine endopeptidase (AEP) [1][2]. The compound's selectivity for NK-1 over NK-2/NK-3 (48-183×) provides a clean pharmacological tool for investigating NK-1-mediated pathways in pain, inflammation, and neuropsychiatric disorders [1].

Kinase Inhibitor Synthesis: Building Block for Mutant EGFR-Targeted Therapeutics

As explicitly claimed in patent CA3070070A1, this compound is a validated intermediate for the synthesis of selective mutant EGFR inhibitors [3]. Medicinal chemists developing next-generation EGFR tyrosine kinase inhibitors can use this building block to construct the morpholinophenyl portion of the pharmacophore, ensuring alignment with established SAR and patent-protected synthetic routes [3].

Neurokinin Receptor Pharmacology: High-Affinity Probe for NK-1 Antagonist Development

The compound's well-characterized binding profile (NK-1 IC50 = 0.60 nM) makes it a valuable reference ligand for establishing competitive binding assays or for generating structure-activity relationship data around the NK-1 receptor [1]. Its sub-nanomolar potency and defined selectivity window enable researchers to confidently attribute observed biological effects to NK-1 antagonism [1].

Chemical Biology Tool Synthesis: Bifunctional Probes and Targeted Protein Degraders

The presence of a secondary aniline nitrogen provides a convenient handle for further derivatization, such as amide coupling or reductive amination, while the morpholine ring contributes to favorable physicochemical properties. This combination makes the compound well-suited for synthesizing bifunctional molecules (e.g., PROTACs) or fluorescent probes that require a CNS-permeable warhead [2][4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-ethyl-4-(morpholin-4-yl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.